2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-3-methylimidazo[4,5-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-9(6-2-3-6)13-8-4-7(11(15)16)5-12-10(8)14/h4-6H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYSNIWHGUOQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC(=C2)C(=O)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164646 | |
| Record name | 2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-49-8 | |
| Record name | 2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927801-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds within the imidazo[4,5-b]pyridine family exhibit various pharmacological activities, including:
- Anticancer Activity : Some derivatives have shown promising results against different cancer cell lines.
- Kinase Inhibition : The compound has been evaluated as an inhibitor of c-Met kinase, a target in cancer therapy.
Anticancer Activity
A study highlighted the synthesis of several imidazo[4,5-b]pyridine derivatives and their evaluation against human cancer cell lines. Among these, this compound demonstrated significant cytotoxicity with an IC50 value of approximately 1.29 μM against the C-32 cell line. This activity was attributed to the compound's ability to induce apoptosis through modulation of key regulatory genes such as TP53 and BAX .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes the relationship between structural features and biological activity:
| Compound Variant | Structural Feature | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Base Compound | No substitutions | 1.29 | Anticancer activity |
| Methyl Substituent | Methyl group at position 3 | 0.91 | Enhanced anticancer effect |
| Cyclopropyl Group | Cyclopropyl at position 2 | 0.76 | Increased potency |
Case Studies
- c-Met Kinase Inhibition : A series of studies focused on the inhibition of c-Met kinase by imidazo[4,5-b]pyridine derivatives showed that compounds with cyclopropyl substitutions exhibited improved binding affinity and selectivity. In vivo studies demonstrated significant tumor growth inhibition without adverse effects on body weight .
- Apoptosis Induction : Experimental data indicated that treatment with this compound led to a marked increase in apoptotic markers in treated cancer cells. Analysis revealed a downregulation of histone H3 expression and upregulation of TP53, confirming its role in apoptosis .
Comparison with Similar Compounds
Key Observations :
- Carboxylic Acid Functionality : The -COOH group at C6 enhances solubility and enables conjugation reactions, distinguishing it from nitro- or azo-substituted derivatives that exhibit higher electrophilicity and mutagenic risk .
Research Implications and Gaps
- Medicinal Chemistry : The cyclopropyl group’s steric bulk could modulate interactions with biological targets, making the compound a candidate for kinase inhibition or enzyme modulation studies.
- Safety Data: No explicit toxicological data were identified for the target compound.
While amino-substituted analogs are well-documented carcinogens, the absence of such substituents in 2-cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid suggests a safer profile, though this remains unverified .
Preparation Methods
Cyclization via Ritter-type Reactions Catalyzed by Bismuth(III) Triflate
A recent advanced methodology for synthesizing imidazo[1,5-a]pyridine analogs, which can be adapted for imidazo[4,5-b]pyridines, involves a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) in the presence of para-toluenesulfonic acid (p-TsOH·H2O). This method proceeds through:
- Generation of a carbocation intermediate from benzylic alcohols.
- Nucleophilic attack by nitriles forming nitrilium ions.
- Intramolecular cyclization with pyridine nitrogen leading to the fused imidazo ring.
- Rearomatization to yield the imidazo-pyridine product.
This approach offers a broad substrate scope and yields ranging from moderate to excellent (33% to 95%) depending on the substituents on the nitrile and alcohol components. Although the original reports focus on imidazo[1,5-a]pyridines, the methodology's mechanistic basis is applicable to the imidazo[4,5-b]pyridine system with suitable precursors.
Use of Methyl 3-Cyclopropyl-3-oxopropanoate as a Cyclopropyl Source
Methyl 3-cyclopropyl-3-oxopropanoate is a versatile intermediate in synthesizing cyclopropyl-substituted heterocycles. Its reactions with various hydrazones and halohydrazones lead to cyclization products bearing cyclopropyl substituents on nitrogen-containing heterocycles. This intermediate can be utilized to introduce the cyclopropyl group at the 2-position of the imidazo[4,5-b]pyridine ring through condensation and cyclization sequences.
C–H Arylation for Functionalization at C2 Position
For selective functionalization of the imidazo[4,5-b]pyridine scaffold at the C2 position, palladium or nickel-catalyzed C–H arylation protocols have been developed. These methods allow direct installation of substituents such as cyclopropyl groups onto the imidazo ring without pre-functionalization steps. The process involves:
- Coordination of copper(I) facilitating a concerted metalation-deprotonation (CMD) mechanism.
- Subsequent cross-coupling with aryl or alkyl halides bearing cyclopropyl substituents.
- Iterative and regioselective elaboration to obtain 2,6- or 2,7-disubstituted imidazo[4,5-b]pyridines.
This approach is valuable for late-stage diversification and medicinal chemistry exploration of imidazo[4,5-b]pyridine derivatives.
Detailed Reaction Conditions and Yields
Research Findings and Notes
- The Ritter-type reaction catalyzed by Bi(OTf)3 is a robust and versatile method for constructing imidazo-fused pyridines, offering a mild and efficient route that can be adapted to various substituents including cyclopropyl groups.
- Methyl 3-cyclopropyl-3-oxopropanoate serves as a key building block for introducing cyclopropyl substituents in heterocyclic frameworks, facilitating the synthesis of cyclopropyl-substituted imidazo derivatives through condensation and cyclization reactions.
- Recent advances in C–H arylation techniques allow selective functionalization of the imidazo[4,5-b]pyridine scaffold at the C2 position, circumventing the need for pre-functionalized starting materials and enabling efficient synthesis of the target compound with cyclopropyl substituents.
- These methods collectively provide a toolkit for the preparation of this compound with potential for optimization in yield and functional group tolerance.
This overview synthesizes diverse, authoritative research findings on the preparation of this compound, emphasizing catalytic cyclizations, cyclopropyl precursor utilization, and modern C–H functionalization strategies. These methods provide a solid foundation for further development and application in pharmaceutical and synthetic chemistry contexts.
Q & A
Basic: What safety protocols are critical when handling 2-cyclopropyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
- Ventilation: Work in a fume hood to minimize inhalation risks (H335: respiratory irritation) .
- Spill Management: Avoid dust generation; use absorbent materials and dispose of contaminated waste as hazardous .
- Storage: Store in a cool, dry place, away from incompatible materials (e.g., strong oxidizers) .
Basic: Which analytical methods are validated for characterizing this compound’s purity and structure?
Answer:
- HPLC: Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Use ≥98% purity thresholds for biological studies .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 258.12) and detects impurities .
- NMR: 1H/13C NMR in DMSO-d6 resolves cyclopropyl (δ ~1.0–2.0 ppm) and imidazo-pyridine (δ ~7.5–8.5 ppm) protons .
Advanced: How can structural modifications at the cyclopropyl or methyl groups enhance target selectivity?
Answer:
- Cyclopropyl Adjustments: Replace cyclopropyl with bulkier groups (e.g., bicyclohexyl) to test steric effects on receptor binding. Use molecular docking to predict interactions with targets like angiotensin receptors (AT2) .
- Methyl Group Optimization: Substitute the 3-methyl with electron-withdrawing groups (e.g., -CF3) to modulate electronic effects. Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) .
- Synthetic Routes: Apply Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents while monitoring regioselectivity via TLC .
Advanced: How can conflicting reports on this compound’s immunomodulatory activity be resolved?
Answer:
- Fractionation Studies: Isolate active fractions using preparative HPLC and test in vitro (e.g., TNF-α/IL-6 ELISA in macrophages). Compare results to structurally related immunomodulators like spinacin .
- Dose-Response Analysis: Perform dose-ranging studies (0.1–100 µM) to identify biphasic effects. Use ANOVA with post-hoc tests to validate significance .
- Mechanistic Profiling: Screen for Toll-like receptor (TLR) or NF-κB pathway modulation via luciferase reporter assays .
Advanced: What computational strategies predict the compound’s solubility and bioavailability?
Answer:
- LogP Calculation: Use ChemDraw or ACD/Labs to estimate LogP (~1.5–2.0). Validate experimentally via shake-flask method (octanol/water) .
- Solubility Prediction: Apply the General Solubility Equation (GSE) with melting point data (if available) or use machine learning tools like ADMET Predictor .
- In Silico Profiling: Simulate intestinal permeability with Caco-2 cell models in GastroPlus .
Basic: What are the key spectral signatures for confirming this compound’s identity?
Answer:
- IR Spectroscopy: Carboxylic acid C=O stretch at ~1700 cm⁻¹; imidazo-pyridine ring vibrations at ~1600 cm⁻¹ .
- UV-Vis: π→π* transitions in the imidazo-pyridine core (λmax ~265–280 nm) .
- 1H NMR: Cyclopropyl protons as a multiplet (δ 1.0–1.5 ppm); methyl group as a singlet (δ 2.5–3.0 ppm) .
Advanced: How does this compound’s stability vary under different pH conditions?
Answer:
- pH Stability Study: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Carboxylic acid groups may hydrolyze at extreme pH .
- Degradation Products: Identify by LC-MS; cyclopropane ring opening is likely under acidic conditions .
- Storage Recommendations: Lyophilize and store at -20°C in amber vials to prevent photodegradation .
Advanced: What in vitro assays are suitable for evaluating its anticancer potential?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
